C3–Br vs. C3–H Reactivity: Enabling Chemoselective Pd-Catalyzed Cross-Coupling
In the pyrazolo[4,3-c]pyridine scaffold series, the C3–Br bond of the target compound enables chemoselective Pd(0)-catalyzed cross-coupling with prioritization over both C4–Cl and C6–Cl positions. This orthogonal reactivity is absent in the 4,6-dichloro analog (CAS 1256794-28-1, no C3 halogen) and diminished in the 3-bromo-4-chloro analog (CAS 1246349-99-4, only two halogen handles) . SAR optimization campaigns exploiting this C3-first functionalization strategy have successfully progressed lead compounds from an initial KD of 163 μM to single-digit μM potency by iterative Pd-mediated couplings at C3 followed by C4/C6 elaboration [1].
| Evidence Dimension | Number of chemoselectively addressable halogen handles |
|---|---|
| Target Compound Data | 3 halogen handles (C3–Br, C4–Cl, C6–Cl); C3–Br exhibits preferential oxidative addition reactivity |
| Comparator Or Baseline | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: 2 handles (C4–Cl, C6–Cl); 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: 2 handles (C3–Br, C4–Cl) |
| Quantified Difference | 1 additional diversification vector relative to dichloro analog; orthogonal C3 reactivity vs. C4/C6 chloride reactivity enables sequential functionalization with ≥3 distinct building blocks |
| Conditions | Pd(0)-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig); PEX14–PEX5 inhibitor SAR optimization program |
Why This Matters
Procurement of the trihalogenated scaffold provides three synthetically addressable vectors, enabling divergent library synthesis from a single intermediate and reducing total compound acquisition costs in hit-to-lead campaigns.
- [1] Dawidowski M, Fino R, Lenhart D, et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. 2020;63(2):847-879. View Source
